molecular formula C14H20FN3O3S B2771121 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide CAS No. 1421509-88-7

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide

Cat. No. B2771121
CAS RN: 1421509-88-7
M. Wt: 329.39
InChI Key: BWSIZOBBGRWGAY-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthesis and Characterization

  • N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide and its derivatives have been synthesized and characterized, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The structure of these compounds was determined by spectral methods, demonstrating their potential therapeutic applications beyond conventional drug use (Küçükgüzel et al., 2013).

Potential Anticancer Applications

  • Research into sulfonamide derivatives, including N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide, has shown that these compounds exhibit significant cytotoxic and anticancer activities. Some derivatives have been identified as selective inhibitors of carbonic anhydrase IX or XII, enzymes involved in cancer progression, suggesting their utility in developing new anticancer drug candidates (Gul et al., 2018).

Biochemical Evaluation for Various Targets

  • The compound's derivatives have been evaluated for their inhibitory effects on kynurenine 3-hydroxylase, indicating potential applications in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). This pathway is relevant to neurodegenerative diseases and psychiatric disorders, thus opening avenues for research beyond traditional drug targets.

Environmental Detection and Analysis

  • Analyses involving derivatives of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide have been conducted to detect herbicides and their degradates in natural water, demonstrating the compound's utility in environmental science. This highlights the versatility of such compounds in applications ranging from environmental monitoring to potential therapeutic uses (Zimmerman et al., 2002).

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-2-22(20,21)17-10-13(18-7-6-16-14(18)19)9-11-4-3-5-12(15)8-11/h3-5,8,13,17H,2,6-7,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIZOBBGRWGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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